
2-((1-(1-(4-Chlorophenyl)cyclopentanecarbonyl)piperidin-4-yl)oxy)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((1-(1-(4-Chlorophenyl)cyclopentanecarbonyl)piperidin-4-yl)oxy)nicotinonitrile” is a complex organic molecule. It contains several functional groups including a chlorophenyl group, a cyclopentanecarbonyl group, a piperidinyl group, and a nitrile group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperidine ring and the cyclopentane ring could introduce some rigidity into the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the nitrile group could undergo hydrolysis to form a carboxylic acid, and the chlorophenyl group could participate in nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the nitrile group could increase its polarity .Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
Research has leveraged 2-((1-(1-(4-Chlorophenyl)cyclopentanecarbonyl)piperidin-4-yl)oxy)nicotinonitrile in the exploration of chemical synthesis and structural analysis. The compound's utility is evident in its role in the formation of nitriles, ketones, and lactams through the hypervalent iodine oxidation of amines, showcasing its versatility in organic synthesis (Moriarty et al., 1988). Furthermore, its structural properties have been elucidated through X-ray diffraction studies, revealing intricate molecular conformations and interactions (Karthik et al., 2021).
Development of Novel Compounds
The compound has also been pivotal in the development of novel compounds with potential pharmacological effects. Studies have demonstrated its capability to react and form new heterocyclic compounds containing coumarin rings, which were evaluated for their cytotoxicity against various cell lines, indicating its significance in drug discovery (Fikry et al., 2015).
Material Science and Biocidal Properties
In material science, derivatives of 2-((1-(1-(4-Chlorophenyl)cyclopentanecarbonyl)piperidin-4-yl)oxy)nicotinonitrile have been synthesized and tested as antimicrobial agents for the plastic industry, highlighting its biocidal properties and potential applications in enhancing material resistance to microbial growth (Zaiton et al., 2018).
Probing Receptor Interactions
The compound's analogs have been utilized in studying receptor interactions, particularly in the context of probing the Drosophila neonicotinoid-nicotinic acetylcholine receptor interaction, offering insights into insecticide action and receptor binding mechanisms (Zhang et al., 2004).
Mécanisme D'action
Propriétés
IUPAC Name |
2-[1-[1-(4-chlorophenyl)cyclopentanecarbonyl]piperidin-4-yl]oxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O2/c24-19-7-5-18(6-8-19)23(11-1-2-12-23)22(28)27-14-9-20(10-15-27)29-21-17(16-25)4-3-13-26-21/h3-8,13,20H,1-2,9-12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NURCVBRLEAGACQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCC(CC3)OC4=C(C=CC=N4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 4,6-dichloro-7-methyl-9-oxo-1,3,3a,4,7,7a-hexahydro-2H-7,4-(epoxymethano)pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B2981417.png)
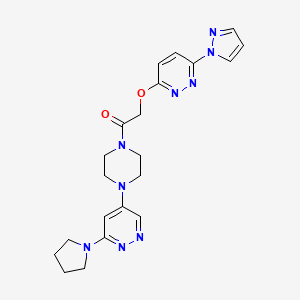
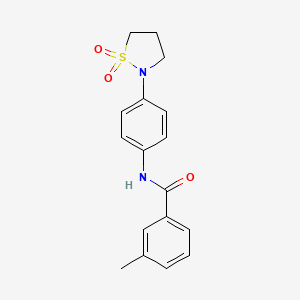
![[(6,6-Dimethylbicyclo[3.1.1]hept-2-yl)methyl]amine](/img/structure/B2981424.png)
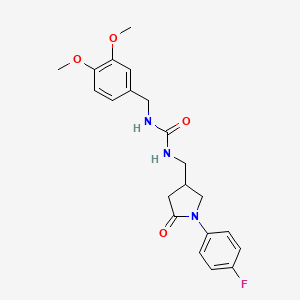
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2981428.png)
![4-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-(2-fluorophenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2981429.png)
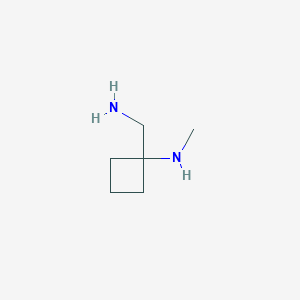
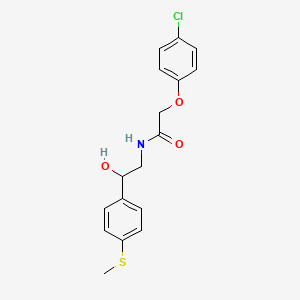
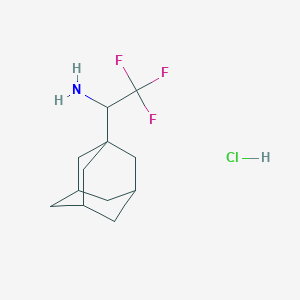

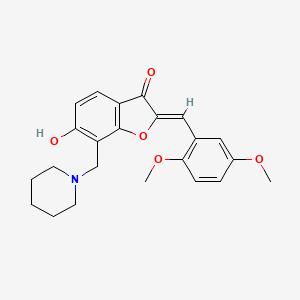
![Benzyl (3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2981438.png)